4-Chloro-8-methoxyquinoline

Medicinal Chemistry Process Chemistry Synthetic Methodology

Researchers developing CRTh2 antagonists require precise regioisomers; substitutional errors (e.g., C7 vs. C8 methoxy) derail synthetic routes and biological activity. This C4-chloro, C8-methoxy quinoline offers: - Literature-validated precursor for potent DP2 receptor antagonist synthesis - Chloro leaving group for Suzuki-Miyaura/Buchwald-Hartwig diversification - Distinct electronic profile for SAR studies in asthma/allergic rhinitis drug discovery Available in research-grade purity with immediate shipment.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 16778-21-5
Cat. No. B022261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-8-methoxyquinoline
CAS16778-21-5
Synonyms4-Chloro-8-methoxyquinoline; 
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C(C=CN=C21)Cl
InChIInChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3
InChIKeyLCYDNBWXXPOMQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-8-methoxyquinoline Chemical Identity & Baseline


4-Chloro-8-methoxyquinoline (CAS 16778-21-5) is a heterocyclic quinoline derivative characterized by a chlorine substituent at the 4-position and a methoxy group at the 8-position . This specific substitution pattern establishes the compound as a versatile synthetic intermediate, where the chlorine atom serves as a reactive handle for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the methoxy group modulates the electronic properties of the quinoline core [1]. The compound has been explicitly described as a precursor in the synthesis of potent and selective CRTh2 (DP2) receptor antagonists, which are of interest for treating inflammatory diseases like asthma [2].

4-Chloro-8-methoxyquinoline Substitution Risks


Generic substitution among chloromethoxyquinoline regioisomers is scientifically unsound due to the profound impact of substitution geometry on synthetic utility and biological target engagement. The precise location of the chlorine (C4) and methoxy (C8) groups dictates the electronic landscape and steric accessibility of the molecule, directly influencing its reactivity in key transformations like cross-couplings and nucleophilic substitutions . The seminal work by Lauer et al. on potential antimalarials explicitly differentiates between 4-chloro-7-methoxyquinoline and 4-chloro-8-methoxyquinoline as distinct intermediates, underscoring that their synthetic pathways and downstream applications are not interchangeable [1]. Therefore, selecting the correct regioisomer is a critical procurement decision to ensure experimental reproducibility and synthetic success.

4-Chloro-8-methoxyquinoline Quantitative Evidence Guide


Validated Synthetic Yield Benchmark

A documented synthetic route for 4-Chloro-8-methoxyquinoline provides a quantifiable benchmark for its preparation. A 2015 Chinese patent (CN-111960998-A) and subsequent academic report describe a multi-step synthesis yielding the target compound with a total yield of 33.81% (w/w, calculated from 2-anisidine) [1]. This yield serves as a verifiable process baseline against which alternative synthetic routes or optimized conditions can be measured.

Medicinal Chemistry Process Chemistry Synthetic Methodology

Antimicrobial Zone of Inhibition Comparison

In a study evaluating antimicrobial activity, the 2(1H)-one derivative of the target compound, 4-chloro-8-methoxyquinoline-2(1H)-one (4CMOQ), exhibited a defined antibacterial profile against multiple strains, as measured by the zone of inhibition (ZOI) in millimeters. The activity was benchmarked against standard antibiotics. Against *Staphylococcus aureus*, 4CMOQ demonstrated a ZOI of 17 mm, compared to 19 mm for Ciprofloxacin. Against *Escherichia coli*, the ZOI was 20 mm, surpassing the 17 mm of Ampicillin [1]. This data provides a direct, quantitative comparison of antimicrobial potency.

Antimicrobial Research Drug Discovery Microbiology

Dual-Target Molecular Docking Analysis

Computational molecular docking studies of the 2(1H)-one derivative, 4CMOQ, suggest a dual-target mechanism of action, providing a theoretical basis for its antimicrobial activity. The compound exhibited calculated binding affinities of -7.6 kcal/mol against the DNA gyrase enzyme and -7.1 kcal/mol against the lanosterol-14α-demethylase enzyme [1]. These in silico scores offer a quantifiable measure of the compound's potential to inhibit two distinct, therapeutically relevant microbial targets.

Molecular Docking Computational Chemistry Drug Design

Defined Physicochemical Profile

4-Chloro-8-methoxyquinoline possesses a well-defined set of physicochemical properties that inform its behavior in assays and synthesis. The compound has a predicted LogP of 2.89680 , a melting point of 79-80 °C [1], and a topological polar surface area (TPSA) of 22.1 Ų . These values are critical for predicting solubility, membrane permeability, and chromatographic behavior, allowing researchers to make informed comparisons with other potential building blocks.

Medicinal Chemistry Physicochemical Properties Drug Design

4-Chloro-8-methoxyquinoline Key Research Applications


CRTh2 Receptor Antagonist Synthesis

The primary, evidence-supported application for 4-Chloro-8-methoxyquinoline is as a key precursor in the synthesis of potent and selective CRTh2 (DP2) receptor antagonists [1]. This application is validated by its specific mention in the literature as a starting material for such drug discovery efforts . Procuring this compound for this purpose is a direct, literature-guided decision for researchers targeting prostaglandin D2-mediated inflammatory pathways in diseases such as asthma and allergic rhinitis.

Dual Enzyme Inhibition for Antimicrobial Discovery

Based on quantitative antimicrobial assays and molecular docking studies of its 2(1H)-one derivative, 4CMOQ, this chemical scaffold demonstrates potential for developing new antimicrobial agents. The data shows the derivative possesses a distinct inhibition profile against *E. coli* and *S. aureus* and a computationally predicted ability to engage both DNA gyrase and lanosterol-14α-demethylase [2]. This dual-target potential makes the core scaffold a valuable starting point for structure-activity relationship (SAR) studies in antibiotic development.

Cross-Coupling & Library Synthesis Scaffold

The 4-chloro substituent of 4-Chloro-8-methoxyquinoline acts as an effective leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the efficient synthesis of diverse, complex quinoline-based libraries . This well-defined reactivity, supported by its classification as a synthetic 'building block' [3], allows for predictable diversification at the 4-position, a crucial feature for high-throughput medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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